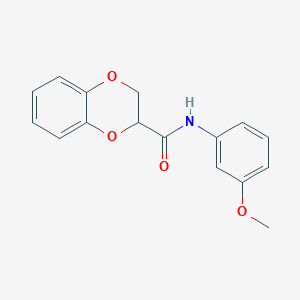

N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Description

N-(3-Methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a benzodioxine-carboxamide derivative characterized by a 2,3-dihydro-1,4-benzodioxine core linked to a 3-methoxyphenyl group via an amide bond.

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-19-12-6-4-5-11(9-12)17-16(18)15-10-20-13-7-2-3-8-14(13)21-15/h2-9,15H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKFSNIIUFBPOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2COC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383077 | |

| Record name | N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203965 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5931-46-4 | |

| Record name | N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic applications based on recent studies.

- Molecular Formula : C16H15NO4

- Molecular Weight : 285.2946 g/mol

- CAS Number : Not specified in the results but can be found through chemical databases.

The biological activity of N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is primarily attributed to its interaction with various biological targets. The compound's structure features a benzodioxine ring fused with a carboxamide group, which allows it to modulate enzyme activity and receptor interactions.

Key Mechanisms Identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and other diseases.

- Receptor Modulation : Binding to receptors can alter signaling pathways that influence cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide through various assays:

-

Cell Line Studies : The compound was tested against several cancer cell lines including HEPG2 (liver), MCF7 (breast), and SW1116 (colon). It exhibited significant inhibitory effects with IC50 values indicating potency comparable to established anticancer agents.

These results suggest that the compound has a broad spectrum of activity against various types of cancer cells .

Cell Line IC50 (µM) % Inhibition HEPG2 1.18 90.47% MCF7 4.18 81.58% SW1116 2.71 84.32% - Mechanistic Studies : Molecular docking studies indicated that N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide binds effectively to active sites of target enzymes, suggesting a mechanism of action that involves competitive inhibition .

Other Biological Activities

In addition to its anticancer properties, preliminary studies suggest potential anti-inflammatory and antimicrobial activities. These effects are hypothesized to arise from the compound's ability to modulate inflammatory pathways and disrupt microbial cell processes.

Case Studies

Several case studies highlight the therapeutic potential of N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide:

- Study on Anticancer Properties : A recent investigation involved synthesizing derivatives of the compound and evaluating their cytotoxicity against a panel of cancer cell lines. The most promising derivatives displayed enhanced potency with IC50 values significantly lower than those of standard treatments .

- In Vivo Studies : Animal models treated with N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide showed reduced tumor growth compared to control groups. These findings support its potential as a therapeutic agent in oncology .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications in the benzodioxine structure can enhance cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as the PI3K/Akt pathway .

2. Neuroprotective Effects

The neuroprotective potential of benzodioxine derivatives has been explored in models of neurodegenerative diseases. Compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis. This suggests that N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide may also possess neuroprotective properties worth investigating further .

3. Anti-inflammatory Properties

N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine derivatives have been studied for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them potential candidates for treating inflammatory diseases .

Pharmacological Insights

1. Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how modifications to the chemical structure affect biological activity. Research indicates that variations in substituents on the benzodioxine ring can significantly influence the pharmacological profile of these compounds. This knowledge can guide the design of more potent analogs with improved efficacy and safety profiles .

2. Drug Development Potential

Given its promising biological activities, N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is being considered in drug development pipelines. The compound's ability to interact with multiple biological targets makes it a versatile candidate for further exploration in therapeutic applications .

Environmental Applications

1. Environmental Monitoring

The compound's derivatives are being investigated for their potential use in environmental monitoring due to their stability and detectability in various matrices. Their unique structural attributes allow for the development of sensors that can detect specific pollutants or toxic compounds in the environment .

2. Bioremediation

Research into related compounds suggests that benzodioxine derivatives could play a role in bioremediation strategies by enhancing the degradation of environmental pollutants through microbial activity .

Case Studies

Comparison with Similar Compounds

N-(2,5-Dimethoxyphenyl)-2,3-Dihydro-1,4-Benzodioxine-2-Carboxamide

N-(2-Methyl-4-Nitrophenyl)-2,3-Dihydro-1,4-Benzodioxine-2-Carboxamide

- Structure: Features a nitro (-NO₂) and methyl (-CH₃) group at the 4- and 2-positions, respectively.

- The methyl group adds steric hindrance.

Data :

Property Value Molecular Formula C₁₆H₁₄N₂O₅ Molecular Weight 314.29 g/mol CAS Number 449177-34-8 SMILES O=C(C1COc2c(O1)cccc2)Nc1ccc(cc1C)N+[O-] - Reference :

N-[2-Chloro-5-(Trifluoromethyl)Phenyl]-2,3-Dihydro-1,4-Benzodioxine-2-Carboxamide

- Structure : Substituted with chloro (-Cl) and trifluoromethyl (-CF₃) groups.

- Impact : The -CF₃ group is highly electronegative and lipophilic, likely improving membrane permeability. The chloro group may enhance halogen bonding in target interactions.

- Data: Property Value Molecular Formula C₁₆H₁₁ClF₃NO₃ Molecular Weight 381.71 g/mol SMILES C1C(OC2=CC=CC=C2O1)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

- Reference :

Functional Group Modifications on the Benzodioxine Core

WAY-310334 (N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-{1-(3-Methoxyphenyl)-1H-Imidazol-2-ylsulfanyl}Acetamide)

- Structure : Retains the 3-methoxyphenyl group but incorporates a sulfur-containing imidazole moiety.

- Impact : The thioether and imidazole groups may enhance interactions with metal ions or enzymes, such as G protein-coupled receptors. The increased complexity (MW 397.45) could affect pharmacokinetics.

Data :

Property Value Molecular Formula C₂₀H₁₉N₃O₄S Molecular Weight 397.45 g/mol CAS Number 688335-72-0 - Reference :

N-{[5-(4-Chlorophenyl)Furan-2-yl]Methyl}-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,3-Dihydro-1,4-Benzodioxine-2-Carboxamide

- Structure : Combines benzodioxine with a furan and sulfone group.

- The larger size (MW 488.0) may limit bioavailability.

- Data: Property Value Molecular Formula C₂₄H₂₂ClNO₆S Molecular Weight 488.0 g/mol SMILES O=C(C1COc2ccccc2O1)N(Cc1ccc(-c2ccc(Cl)cc2)o1)C1CCS(=O)(=O)C1

- Reference :

Q & A

Basic: What are the key considerations for synthesizing N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide with high purity?

Methodological Answer:

Synthesis typically involves a multi-step approach:

- Step 1: Formation of the benzodioxine-carboxylic acid intermediate via cyclization of substituted catechol derivatives under acidic conditions.

- Step 2: Coupling with 3-methoxyaniline using carbodiimide-based reagents (e.g., EDC or DCC) to form the carboxamide bond.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.

- Optimization: Reaction temperature (60–80°C) and solvent choice (DMF or THF) significantly impact yield .

Basic: How can structural characterization of this compound be performed to confirm regiochemistry?

Methodological Answer:

- NMR Analysis:

- ¹H NMR: Look for distinct signals:

- Methoxy group protons at δ ~3.8 ppm.

- Benzodioxine protons as two doublets (δ 4.3–4.5 ppm for O–CH₂–O).

- ¹³C NMR: Confirm carbonyl resonance at δ ~165 ppm (carboxamide C=O).

- X-ray Crystallography: Resolve spatial arrangement of the 3-methoxyphenyl substituent relative to the benzodioxine core .

Advanced: How can researchers design experiments to resolve contradictions in reported biological activity data for benzodioxine carboxamides?

Methodological Answer:

Discrepancies may arise from:

- Solubility Variations: Use standardized DMSO stock solutions (≤0.1% v/v) to avoid solvent interference.

- Assay Conditions: Validate cellular models (e.g., HEK293 vs. HeLa) and control for metabolic stability (e.g., liver microsomes).

- Dose-Response Curves: Compare IC₅₀ values across multiple replicates. For example, if conflicting data on kinase inhibition exist, repeat assays with ATP concentration titrations .

Advanced: What strategies are effective for optimizing the pharmacokinetic profile of this compound in preclinical studies?

Methodological Answer:

- Lipophilicity Adjustment: Introduce polar substituents (e.g., hydroxyl groups) to reduce logP, improving aqueous solubility.

- Metabolic Stability: Replace the 3-methoxy group with a bioisostere (e.g., trifluoromethoxy) to resist CYP450-mediated demethylation.

- Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction; aim for <95% binding to enhance bioavailability .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the 3-methoxyphenyl group in target binding?

Methodological Answer:

- Analog Synthesis: Prepare derivatives with:

- Substituent Modifications: Replace methoxy with halogens (e.g., Cl, Br) or alkyl groups.

- Positional Isomers: Compare activity of 2-, 3-, and 4-methoxyphenyl analogs.

- Computational Docking: Use molecular dynamics simulations (e.g., AutoDock Vina) to map interactions with hypothetical targets (e.g., G-protein-coupled receptors). Validate with mutagenesis studies .

Basic: What analytical techniques are critical for assessing batch-to-batch consistency?

Methodological Answer:

- HPLC-PDA: Use a C18 column (acetonitrile/water + 0.1% TFA) to monitor purity (>98%).

- LC-MS: Confirm molecular ion [M+H]⁺ peak (e.g., m/z 314.3 for C₁₇H₁₅NO₄).

- Karl Fischer Titration: Ensure residual solvent/water content <0.5% .

Advanced: How can researchers address discrepancies in reported cytotoxicity data across cell lines?

Methodological Answer:

- Mechanistic Profiling: Perform RNA-seq to identify differentially expressed genes in sensitive vs. resistant cell lines.

- Membrane Permeability: Measure intracellular accumulation via LC-MS/MS.

- Off-Target Screening: Use kinase profiling panels (e.g., Eurofins) to rule out non-specific effects .

Advanced: What in silico tools are recommended for predicting metabolic pathways of this compound?

Methodological Answer:

- Software: Use ADMET Predictor or MetaSite to simulate Phase I/II metabolism.

- Hotspots: Focus on the methoxyphenyl group (O-demethylation) and benzodioxine ring (oxidative cleavage). Validate predictions with in vitro hepatocyte assays .

Basic: What safety precautions are necessary when handling this compound in the lab?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use a fume hood for weighing and synthesis steps.

- Spill Management: Neutralize with inert adsorbent (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers validate the compound’s mechanism of action when initial target hypotheses fail?

Methodological Answer:

- Chemical Proteomics: Employ activity-based protein profiling (ABPP) with a biotinylated analog.

- CRISPR Screening: Perform genome-wide knockout screens to identify synthetic lethal partners.

- Thermal Shift Assays: Monitor protein stabilization upon compound binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.